molecular formula C12H21NO2 B2528682 N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide CAS No. 2305315-65-3

N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide

Cat. No. B2528682
CAS RN: 2305315-65-3
M. Wt: 211.305
InChI Key: MXKONHBRPDOZPU-UHFFFAOYSA-N
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Description

N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MMMP has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.

Scientific Research Applications

N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been found to exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been used as a monomer in the synthesis of polymers and has been found to exhibit unique properties, making it a potential candidate for materials science applications.

Mechanism of Action

The mechanism of action of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide is not fully understood. However, studies have shown that N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide exhibits low toxicity and has no significant effect on the liver and kidney functions of mice. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit anti-inflammatory activity and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide in lab experiments is its low toxicity and high stability. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been found to exhibit unique properties, making it a potential candidate for various applications. However, one limitation of using N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide in lab experiments is its limited availability, as it is not commercially available.

Future Directions

There are several future directions for N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide research, including the development of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide-based drugs for the treatment of cancer and microbial infections. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide can also be used as a monomer in the synthesis of polymers with unique properties, making it a potential candidate for materials science applications. Further studies are needed to fully understand the mechanism of action of N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide and its potential applications in various fields.

Synthesis Methods

N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has been synthesized using different methods, including the reaction of cyclohexanone with paraformaldehyde and subsequent reaction with propargyl bromide. Another method involves the reaction of cyclohexanone with formaldehyde and subsequent reaction with propargylamine. N-[[1-(Methoxymethyl)cyclohexyl]methyl]prop-2-enamide has also been synthesized using the reaction of cyclohexanone with paraformaldehyde and subsequent reaction with propargylamine.

properties

IUPAC Name

N-[[1-(methoxymethyl)cyclohexyl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-3-11(14)13-9-12(10-15-2)7-5-4-6-8-12/h3H,1,4-10H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKONHBRPDOZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCCC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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